N-[(5-methyl-1H-benzotriazol-1-yl)methyl]-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-7-NITRO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE is a complex organic compound that features a benzotriazole moiety and a benzodioxin structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-7-NITRO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE typically involves multiple steps. One common approach is to start with the preparation of the benzotriazole moiety, which can be synthesized by diazotization of 5-methyl-o-phenylenediamine followed by cyclization in the presence of acetic acid . The benzodioxin structure can be synthesized through nitration and subsequent reduction reactions . The final step involves coupling the benzotriazole and benzodioxin intermediates under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-7-NITRO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can be used in coupling reactions to form larger molecular structures.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, bases like sodium hydroxide for substitution reactions, and coupling agents like EDCI for coupling reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while nucleophilic substitution can introduce various functional groups onto the benzotriazole moiety .
Scientific Research Applications
N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-7-NITRO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antifungal, and antibacterial agent.
Materials Science: The compound is used in the development of corrosion inhibitors and UV filters.
Industrial Chemistry: It serves as a synthetic intermediate in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-7-NITRO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, forming stable complexes that inhibit corrosion . In biological systems, the compound can interact with enzymes and receptors, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1H-benzotriazole: Shares the benzotriazole moiety but lacks the benzodioxin structure.
6-Methyl-1H-benzotriazole: Another benzotriazole derivative with similar properties.
Uniqueness
N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-7-NITRO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE is unique due to the combination of the benzotriazole and benzodioxin structures, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C16H15N5O4 |
---|---|
Molecular Weight |
341.32 g/mol |
IUPAC Name |
N-[(5-methylbenzotriazol-1-yl)methyl]-6-nitro-2,3-dihydro-1,4-benzodioxin-7-amine |
InChI |
InChI=1S/C16H15N5O4/c1-10-2-3-13-12(6-10)18-19-20(13)9-17-11-7-15-16(25-5-4-24-15)8-14(11)21(22)23/h2-3,6-8,17H,4-5,9H2,1H3 |
InChI Key |
JDXWLDWOOGPZEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=N2)CNC3=CC4=C(C=C3[N+](=O)[O-])OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.